N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-7-24-18-12-17(8-9-19(18)28-13-22(5,6)21(24)25)23-29(26,27)20-15(3)10-14(2)11-16(20)4/h8-12,23H,7,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHROBVJPVVUENO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential coupling, cyclization, and sulfonamide formation. Critical steps include:
- Temperature control : Maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential for isolating intermediates. Final purity (>95%) is confirmed via HPLC .
- Characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate structural integrity at each stage .
Table 1: Reaction Conditions for Key Steps
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | POCl₃ | Toluene | 110 | 65–70 |
| Sulfonamide coupling | Et₃N | DCM | 25 | 80–85 |
Q. Which analytical methods are most reliable for characterizing this compound?
- Structural confirmation : 2D NMR (COSY, HSQC) resolves overlapping signals in the benzoxazepine and sulfonamide regions .
- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm .
- Crystallography : Single-crystal X-ray diffraction (using SHELX suite ) resolves stereochemical ambiguities, though crystallization remains challenging due to amorphous tendencies .
Q. What preliminary biological activities have been reported?
- Antimicrobial : Inhibits Staphylococcus aureus (MIC = 8 µg/mL) via dihydropteroate synthase (DHPS) binding, a common sulfonamide target .
- Enzyme inhibition : IC₅₀ = 120 nM against carbonic anhydrase IX, validated via fluorescence-based assays .
- Cellular assays : Dose-dependent apoptosis in HeLa cells (EC₅₀ = 1.2 µM) suggests anticancer potential .
Advanced Research Questions
Q. How do reaction pathways differ under acidic vs. basic conditions?
- Acidic conditions : Promote oxazepine ring opening, forming a quinoline derivative (confirmed by LC-MS) .
- Basic conditions : Stabilize sulfonamide groups but risk hydrolysis of the ethyl substituent (kinetic studies show t₁/₂ = 12 h in NaOH/MeOH) .
- Mechanistic insights : DFT calculations (B3LYP/6-31G*) reveal a lower activation barrier (∆G‡ = 18.3 kcal/mol) for nucleophilic substitution at the sulfonamide sulfur .
Q. How can contradictory solubility data in literature be resolved?
Discrepancies arise from:
- Solvent polarity : LogP = 3.2 (predicted) suggests moderate lipophilicity, but experimental solubility in DMSO (25 mg/mL) vs. water (<0.1 mg/mL) varies due to polymorphic forms .
- Analytical methods : Dynamic light scattering (DLS) identifies nanoaggregates in aqueous buffers, falsely reporting higher solubility . Recommendation : Use equilibrium solubility assays (shake-flask method, 24 h incubation) with HPLC quantification .
Q. What strategies improve bioavailability given poor aqueous solubility?
- Formulation : Nanoemulsions (lecithin/Tween 80) increase bioavailability by 3-fold in rat models .
- Prodrug design : Phosphorylating the oxo group enhances solubility (water solubility = 5 mg/mL) without losing activity .
Q. How does structural modification impact target selectivity?
Table 2: Comparative Activity of Structural Analogs
| Analog | Modification | Target | IC₅₀ (nM) | Selectivity Index* |
|---|---|---|---|---|
| Parent | None | CA IX | 120 | 1.0 |
| 3,4-Difluoro | Fluorination | CA XII | 85 | 0.7 |
| 5-Isopentyl | Alkyl chain | RIP1 kinase | 45 | 2.1 |
| *Selectivity Index = IC₅₀ (off-target)/IC₅₀ (primary target). |
- Trifluoromethyl groups : Increase membrane permeability (PAMPA assay, Pe = 12 × 10⁻⁶ cm/s) but reduce solubility .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
